2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime
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Description
2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime is a useful research compound. Its molecular formula is C20H17FN2OS and its molecular weight is 352.43. The purity is usually 95%.
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Scientific Research Applications
Radical Cyclization in Heterocycle Synthesis
A study by Miyata et al. (2002) explored the use of sulfanyl radical addition-cyclization in the synthesis of cyclic β-amino acids, an important area in medicinal chemistry. This method includes the conversion of a phenylsulfanylmethyl group to a carboxyl group, highlighting the importance of sulfanyl compounds in creating structurally complex molecules (Miyata et al., 2002).
Selective Separation of Aqueous Sulphate Anions
In research by Luo et al. (2017), oxoanion separation using ligands, including sulfanyl derivatives, demonstrated effective recognition of sulphate-water clusters. This study suggests potential applications in environmental chemistry for removing specific ions from solutions, such as in water treatment processes (Luo et al., 2017).
Structural Insights of Dihydropyrimidine-5-carbonitriles
Al-Wahaibi et al. (2021) described the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, where sulfanyl groups played a critical role. Their research offers insights into the development of potential pharmaceuticals and highlights the structural diversity achievable with sulfanyl substitutions (Al-Wahaibi et al., 2021).
Photodynamic Therapy and Sulfanyl Porphyrazines
Piskorz et al. (2017) synthesized sulfanyl porphyrazines, evaluating them as sensitizers for photodynamic therapy (PDT). The study suggests that sulfanyl compounds could be valuable in developing new treatments for cancers, particularly in designing photosensitizing agents for PDT (Piskorz et al., 2017).
Supramolecular Self-Assembly in Selective COX-2 Inhibitors
Al-Wahaibi et al. (2021) also investigated a triazole-based COX-2 inhibitor, revealing the importance of sulfanyl groups in stabilizing molecular structures through noncovalent interactions. This research is significant for drug design, especially in creating more effective and stable pharmaceutical compounds (Al-Wahaibi et al., 2021).
Properties
IUPAC Name |
(E)-N-[(3-fluorophenyl)methoxy]-1-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c1-15-7-9-19(10-8-15)25-20-17(5-3-11-22-20)13-23-24-14-16-4-2-6-18(21)12-16/h2-13H,14H2,1H3/b23-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTRKPLAMBXYAM-YDZHTSKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)/C=N/OCC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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